Ethyl 6-bromobenzofuran-2-carboxylate

Description

BenchChem offers high-quality Ethyl 6-bromobenzofuran-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 6-bromobenzofuran-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 6-bromo-1-benzofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO3/c1-2-14-11(13)10-5-7-3-4-8(12)6-9(7)15-10/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHQBSMLYZIRFHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(O1)C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70443501 | |

| Record name | Ethyl 6-bromobenzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70443501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

907945-62-4 | |

| Record name | Ethyl 6-bromobenzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70443501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Ethyl 6-bromobenzofuran-2-carboxylate" molecular weight

An In-Depth Technical Guide to Ethyl 6-bromobenzofuran-2-carboxylate: Properties, Synthesis, and Applications

Abstract

Ethyl 6-bromobenzofuran-2-carboxylate is a halogenated heterocyclic compound built upon the benzofuran scaffold, a privileged structure in medicinal chemistry and materials science. This guide provides a comprehensive technical overview of this molecule, intended for researchers, chemists, and professionals in drug development. We will dissect its core molecular properties, including its molecular weight, and present a detailed, field-proven protocol for its synthesis and characterization. The rationale behind experimental choices, mechanistic insights, and the significance of its structural features are discussed. Furthermore, this document explores the potential applications of this compound, contextualized by the known bioactivity of brominated benzofurans, and outlines essential safety and handling protocols.

Core Molecular Profile

Chemical Identity and Structure

Ethyl 6-bromobenzofuran-2-carboxylate belongs to the benzofuran class of compounds, which feature a furan ring fused to a benzene ring. The structure is characterized by a bromine atom at the 6-position of the bicyclic system and an ethyl ester group at the 2-position. This specific arrangement of functional groups dictates its reactivity, physicochemical properties, and potential biological activity.

The bromine substituent is an interesting feature for medicinal chemists, as halogen atoms can modulate a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. The ethyl ester provides a handle for further chemical modification, such as hydrolysis to the corresponding carboxylic acid or amidation to produce novel derivatives.

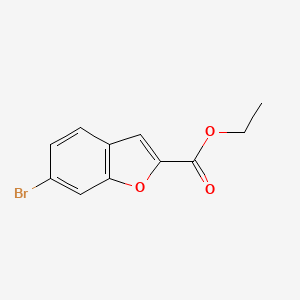

Caption: Chemical structure of Ethyl 6-bromobenzofuran-2-carboxylate.

Physicochemical Properties

A precise understanding of the physicochemical properties is fundamental for any experimental design, including reaction setup, purification, and formulation. The molecular weight is a critical parameter for stoichiometric calculations in synthesis and for confirmation via mass spectrometry.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉BrO₃ | Computed |

| Molecular Weight | 269.09 g/mol | [1][2] |

| Monoisotopic Mass | 267.97351 Da | [1][2] |

| Appearance | Expected to be a solid at room temperature | [3] |

| XLogP3-AA | 3.2 - 3.6 | [1][2] |

| Hydrogen Bond Donors | 0 | [1][2] |

| Hydrogen Bond Acceptors | 3 | [1][2] |

Synthesis and Mechanism

The synthesis of substituted benzofuran-2-carboxylates is a well-established process in organic chemistry. A common and efficient method involves the reaction of a substituted salicylaldehyde with an alpha-halo ester derivative, followed by an intramolecular cyclization.

Synthetic Workflow

The synthesis initiates from 5-bromo-2-hydroxybenzaldehyde. The key steps are an O-alkylation followed by an intramolecular Perkin-like condensation and cyclization to form the benzofuran ring system. This approach is reliable and provides good yields.

Caption: Workflow for the synthesis of Ethyl 6-bromobenzofuran-2-carboxylate.

Recommended Synthetic Protocol

This protocol is adapted from established procedures for analogous benzofuran syntheses.[4][5] The choice of potassium carbonate as the base is cost-effective and efficient for deprotonating the phenolic hydroxyl group, initiating the reaction. Acetonitrile is selected as the solvent due to its suitable boiling point for reflux and its ability to dissolve the reactants.

Materials:

-

5-Bromo-2-hydroxybenzaldehyde

-

Ethyl bromoacetate

-

Anhydrous potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Ethanol (for recrystallization)

-

Standard reflux apparatus with magnetic stirring

-

Filtration equipment (Büchner funnel)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 5-bromo-2-hydroxybenzaldehyde (1.0 eq), and anhydrous potassium carbonate (2.0 eq) in acetonitrile.

-

Addition of Reagent: To the stirring suspension, add ethyl bromoacetate (1.2 eq) dropwise at room temperature.

-

Reflux: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Causality: The elevated temperature is necessary to overcome the activation energy for both the initial O-alkylation and the subsequent intramolecular cyclization.

-

-

Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Remove the acetonitrile under reduced pressure using a rotary evaporator.

-

Precipitation: To the resulting residue, add chilled water. A solid precipitate of the crude product should form.

-

Isolation: Collect the crude product by vacuum filtration, washing thoroughly with water to remove any remaining inorganic salts.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent, such as ethanol, to yield the final product as a crystalline solid.

-

Self-Validation: The purity of the final compound should be confirmed by measuring its melting point and running analytical characterization as described in the next section. A sharp melting point indicates high purity.

-

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized Ethyl 6-bromobenzofuran-2-carboxylate is a critical step. A combination of spectroscopic and chromatographic techniques provides a self-validating system for structural confirmation.[4][6]

| Technique | Expected Observations and Interpretation |

| ¹H NMR | - A triplet and a quartet in the upfield region corresponding to the ethyl group (-OCH₂CH₃).- A singlet for the proton at the 3-position of the furan ring.- Signals in the aromatic region (downfield) corresponding to the three protons on the benzene ring. The coupling patterns will be indicative of their relative positions. |

| ¹³C NMR | - Resonances for the two carbons of the ethyl group.- A signal for the carbonyl carbon (C=O) of the ester around 160-170 ppm.- Multiple signals in the aromatic region for the carbons of the benzofuran core, including the carbon attached to the bromine (C-Br). |

| Mass Spectrometry (MS) | - The molecular ion peak (M⁺) and its isotopic pattern (M+2) will be observed, characteristic of a monobrominated compound, confirming the molecular weight of 269.09 g/mol . |

| Infrared (IR) Spectroscopy | - A strong absorption band around 1720-1740 cm⁻¹ corresponding to the C=O stretch of the ester.- C-O stretching bands for the ether and ester groups.- C-H stretching and bending vibrations for the aromatic and aliphatic portions.- A C-Br stretching vibration in the fingerprint region. |

| Thin Layer Chromatography (TLC) | A single spot under UV light after elution with an appropriate solvent system (e.g., ethyl acetate/hexane) indicates a high degree of purity. |

Applications in Drug Discovery and Materials Science

The Benzofuran Scaffold: A Privileged Structure

Benzofuran and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry.[7] This designation is due to their presence in numerous natural products and synthetic compounds that exhibit a wide range of potent biological activities.[4][8][9] Their rigid, planar structure allows for effective interaction with various biological targets.

Role of Bromine Substitution

The introduction of a bromine atom onto the benzofuran core can significantly influence its pharmacological profile. Halogens can enhance binding affinity to protein targets through halogen bonding, increase cell membrane permeability, and block sites of metabolism, thereby improving the pharmacokinetic properties of a drug candidate.

Potential Therapeutic Areas

Derivatives of benzofuran have shown promise in several therapeutic areas, making Ethyl 6-bromobenzofuran-2-carboxylate a valuable starting material for drug discovery programs.

-

Antimicrobial Agents: The benzofuran nucleus is a core component of many compounds with antibacterial and antifungal properties.[7][9]

-

Anticancer Agents: Numerous benzofuran derivatives have been investigated for their potential to inhibit cancer cell proliferation.[8][9]

-

Neurodegenerative Diseases: Recently, benzofuran-based molecules have been designed as cholinesterase inhibitors for potential application in treating Alzheimer's disease.[10]

Handling and Safety Protocols

While a specific Safety Data Sheet (SDS) for Ethyl 6-bromobenzofuran-2-carboxylate may not be readily available, precautions should be based on similar brominated aromatic compounds.[11]

-

Hazard Identification: Assumed to be harmful if swallowed, inhaled, or in contact with skin.[11] May cause skin and serious eye irritation.

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear appropriate chemical-resistant gloves.

-

Eye Protection: Use chemical safety goggles or a face shield.

-

Skin and Body Protection: Wear a lab coat.

-

Respiratory Protection: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion

Ethyl 6-bromobenzofuran-2-carboxylate is a versatile chemical intermediate with significant potential, primarily driven by the established biological importance of the benzofuran scaffold. With a molecular weight of 269.09 g/mol , its synthesis is achievable through robust and well-documented chemical methods. The strategic placement of the bromine atom and the reactive ethyl ester group makes it an attractive building block for the synthesis of novel compounds for evaluation in drug discovery, particularly in the fields of oncology, infectious diseases, and neurology. Adherence to rigorous characterization and safety protocols is essential for its successful and safe application in research and development.

References

-

Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. (n.d.). INDIAN J. CHEM., SEC B. [Link]

-

The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. (2023). EAS Publisher. [Link]

-

Ethyl 6-bromobenzofuran-3-carboxylate | C11H9BrO3. (n.d.). PubChem. [Link]

-

Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). Molecules. [Link]

-

Synthesis and Biological Evaluations of Some Benzofuran Derivatives. (2009). ResearchGate. [Link]

-

Benzofuran: an emerging scaffold for antimicrobial agents. (2015). RSC Publishing. [Link]

-

Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. (2015). ResearchGate. [Link]

-

2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents. (n.d.). MDPI. [Link]

-

Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. (n.d.). National Center for Biotechnology Information. [Link]

-

Ethyl (5-bromobenzofuran)-2-carboxylate | C11H9BrO3. (n.d.). PubChem. [Link]

Sources

- 1. Ethyl 6-bromobenzofuran-3-carboxylate | C11H9BrO3 | CID 19371000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl (5-bromobenzofuran)-2-carboxylate | C11H9BrO3 | CID 735184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl benzofuran-2-carboxylate 97 3199-61-9 [sigmaaldrich.com]

- 4. op.niscair.res.in [op.niscair.res.in]

- 5. researchgate.net [researchgate.net]

- 6. easpublisher.com [easpublisher.com]

- 7. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) DOI:10.1039/C5RA20658H [pubs.rsc.org]

- 8. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

A Comprehensive Technical Guide to the Synthesis of Ethyl 6-bromobenzofuran-2-carboxylate from 5-Bromosalicylaldehyde

Executive Summary

The benzofuran scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its derivatives exhibit a wide array of biological activities, making them crucial building blocks in drug discovery. This guide provides an in-depth, field-proven methodology for the synthesis of Ethyl 6-bromobenzofuran-2-carboxylate, a key intermediate for more complex pharmaceutical agents. We will explore a robust and efficient one-pot reaction starting from commercially available 5-bromosalicylaldehyde and ethyl bromoacetate. This document delves into the underlying reaction mechanism, provides a detailed, step-by-step experimental protocol, and discusses critical process parameters to ensure reproducibility and high yield. The content is tailored for researchers, chemists, and professionals in the field of drug development seeking a practical and scientifically grounded approach to this synthesis.

Introduction: The Significance of the Benzofuran Core

Benzofuran, a heterocyclic compound formed by the fusion of a benzene ring and a furan ring, is a cornerstone in the architecture of numerous natural products and synthetic therapeutic agents.[1][2] The structural rigidity and electron-rich nature of the benzofuran nucleus allow it to interact with a diverse range of biological targets. Consequently, derivatives of benzofuran have been investigated for their potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[3]

Ethyl 6-bromobenzofuran-2-carboxylate, the target of this guide, is a particularly valuable synthetic intermediate. The bromine atom at the 6-position serves as a versatile functional handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of molecular diversity.[1] The ethyl ester at the 2-position can be readily hydrolyzed to the corresponding carboxylic acid or converted to amides, providing another point for molecular elaboration. This guide presents a reliable pathway to access this key building block.

Synthetic Strategy and Mechanism

The synthesis proceeds via a base-catalyzed reaction between 5-bromosalicylaldehyde and ethyl bromoacetate. This transformation is a classic and efficient method for constructing the benzofuran-2-carboxylate core and involves two key mechanistic steps: an initial O-alkylation followed by an intramolecular cyclization and dehydration.[4]

Overall Reaction Scheme

The overall transformation is depicted below:

Figure 1: Overall synthetic scheme.

Mechanistic Pathway

The reaction is initiated and driven by a suitable base, typically a mild inorganic base like potassium carbonate (K₂CO₃), which is sufficient to deprotonate the phenolic hydroxyl group without causing unwanted side reactions.

-

O-Alkylation (Williamson Ether Synthesis): The base deprotonates the phenolic hydroxyl group of 5-bromosalicylaldehyde, forming a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of ethyl bromoacetate in an Sₙ2 reaction, displacing the bromide ion and forming an ether intermediate.

-

Intramolecular Aldol-Type Condensation: The methylene protons alpha to the ester carbonyl in the ether intermediate are now acidic. The base facilitates the formation of an enolate. This enolate then undergoes an intramolecular nucleophilic attack on the aldehyde carbonyl carbon.

-

Dehydration: The resulting cyclic hemiacetal-like intermediate readily undergoes dehydration (elimination of a water molecule) under the reflux conditions, driven by the formation of the stable, aromatic benzofuran ring system.

This sequence provides a direct and high-yielding route to the desired product.

Figure 2: A conceptual diagram illustrating the key stages of the reaction mechanism.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous benzofuran-2-carboxylates.[4]

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Molarity/Conc. | Quantity | Moles (mmol) |

| 5-Bromosalicylaldehyde | C₇H₅BrO₂ | 201.02 | Solid | 1.00 g | 4.97 |

| Ethyl Bromoacetate | C₄H₇BrO₂ | 167.00 | Liquid | 0.66 mL | 5.97 |

| Potassium Carbonate | K₂CO₃ | 138.21 | Solid | 2.06 g | 14.92 |

| Acetonitrile (MeCN) | C₂H₃N | 41.05 | Anhydrous | 25 mL | - |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | Reagent Grade | ~100 mL | - |

| Hydrochloric Acid (HCl) | HCl | 36.46 | 5% (aq) | ~25 mL | - |

| Brine | NaCl(aq) | - | Saturated | ~25 mL | - |

| Sodium Sulfate | Na₂SO₄ | 142.04 | Anhydrous | As needed | - |

Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromosalicylaldehyde (1.00 g, 4.97 mmol) and anhydrous acetonitrile (25 mL).

-

Addition of Reagents: To the stirring solution, add potassium carbonate (2.06 g, 14.92 mmol, 3.0 eq). Allow the suspension to stir for 5 minutes at ambient temperature.

-

Initiation: Slowly add ethyl bromoacetate (0.66 mL, 5.97 mmol, 1.2 eq) to the reaction mixture using a syringe.

-

Reflux: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting salicylaldehyde is consumed.

-

Work-up - Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the acetonitrile under reduced pressure using a rotary evaporator.

-

Work-up - Extraction: Dissolve the resulting crude residue in ethyl acetate (100 mL). Transfer the solution to a separatory funnel and wash with 5% dilute HCl (25 mL).[4]

-

Work-up - Washing: Subsequently, wash the organic layer with water (25 mL) and then with a saturated brine solution (25 mL).[4]

-

Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (60-120 mesh) using a mixture of ethyl acetate and hexane (e.g., 1:10 v/v) as the eluent to afford the pure Ethyl 6-bromobenzofuran-2-carboxylate.[4] An expected yield for this type of reaction is typically in the range of 80-90%.[4]

Experimental Workflow and Process Control

The success of this synthesis hinges on careful control of key parameters. The following workflow diagram and discussion highlight the critical stages.

Figure 3: Step-by-step experimental workflow diagram.

Critical Parameters and Rationale

-

Choice of Base: Potassium carbonate is an ideal base for this reaction. It is strong enough to deprotonate the phenol but mild enough to prevent the hydrolysis of the ethyl ester product. Stronger bases like sodium hydroxide could lead to saponification.[5] The use of 3 equivalents ensures that the phenolic proton is fully scavenged and provides a sufficiently basic medium for the subsequent condensation step.

-

Solvent: Anhydrous acetonitrile is the solvent of choice. It is a polar aprotic solvent, which effectively dissolves the reagents and intermediates while not interfering with the reaction. Its boiling point (82°C) is suitable for running the reaction under reflux, providing the necessary thermal energy to overcome the activation barriers for both the Sₙ2 and condensation steps.

-

Reaction Time and Monitoring: While a 24-hour period is a good benchmark, reaction completion should always be confirmed empirically using TLC. This ensures the reaction is not stopped prematurely, nor is it heated for an excessive duration which could lead to side product formation or degradation.

-

Purification: Column chromatography is essential for removing any unreacted starting materials, intermediates, or side products, ensuring the high purity of the final compound required for subsequent applications in drug development.

Conclusion

This guide outlines a reliable, efficient, and scalable method for the synthesis of Ethyl 6-bromobenzofuran-2-carboxylate from 5-bromosalicylaldehyde. By understanding the underlying mechanism and adhering to the detailed experimental protocol, researchers can confidently produce this valuable intermediate with high yield and purity. The strategic placement of the bromo and ester functionalities makes the final product a versatile platform for the development of novel benzofuran-based compounds with significant therapeutic potential.

References

-

Aslam, J., et al. (2023). "A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies." ACS Omega. Available at: [Link]

-

Bhaskar, K., & Yadav, J. S. (2021). "Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles." Indian Journal of Chemistry, Section B. Available at: [Link]

-

Padakanti, S., et al. (2019). "Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate." Organic Syntheses, 96, 98-109. Available at: [Link]

-

Organic Chemistry Portal. "Benzofuran synthesis." Available at: [Link]

- AstraZeneca AB. (2010). "Benzofuran derivatives, process for their preparation and intermediates thereof." Google Patents, US7709505B2.

-

Kishor, M. (2017). "Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds." Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. Available at: [Link]

-

Padakanti, S., et al. (2019). "Discussion Addendum for: Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate." Organic Syntheses Procedure. Available at: [Link]

-

N-Ajjah, H., et al. (2012). "Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction." Molecules, 17(11), 13540-13550. Available at: [Link]

Sources

- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. orgsyn.org [orgsyn.org]

- 4. op.niscair.res.in [op.niscair.res.in]

- 5. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of Ethyl 6-bromobenzofuran-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the spectroscopic properties of Ethyl 6-bromobenzofuran-2-carboxylate, a key intermediate in the synthesis of various biologically active compounds. Due to the limited availability of direct experimental data for this specific isomer, this document leverages a predictive and comparative approach based on the foundational principles of spectroscopy and data from closely related analogues. We will delve into the anticipated ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) data, providing a robust framework for its identification and characterization. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development.

Introduction

Ethyl 6-bromobenzofuran-2-carboxylate is a member of the benzofuran class of heterocyclic compounds, which are integral scaffolds in numerous natural products and synthetic pharmaceuticals. The benzofuran moiety is associated with a wide range of biological activities, making its derivatives, such as the title compound, valuable building blocks in the design and synthesis of novel therapeutic agents.

Accurate and unambiguous characterization of these molecules is paramount to ensure the integrity of research and the quality of synthesized compounds. Spectroscopic techniques are the cornerstone of this characterization process. This guide will provide a detailed exposition of the expected spectroscopic data for Ethyl 6-bromobenzofuran-2-carboxylate, even in the absence of a complete, published experimental dataset for this specific isomer. Our analysis will be grounded in established spectroscopic principles and comparative data from the unsubstituted parent compound, Ethyl benzofuran-2-carboxylate, and other brominated isomers.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The structure of Ethyl 6-bromobenzofuran-2-carboxylate, including the standard numbering of the benzofuran ring system, is presented below.

Figure 1. Structure of Ethyl 6-bromobenzofuran-2-carboxylate.

Synthesis Protocol

The synthesis of Ethyl 6-bromobenzofuran-2-carboxylate can be achieved through a well-established route for benzofuran-2-carboxylates, which involves the reaction of a substituted salicylaldehyde with an ethyl haloacetate.[1]

Experimental Protocol: Synthesis of Ethyl 6-bromobenzofuran-2-carboxylate

-

Reaction Setup: To a solution of 4-bromo-2-hydroxybenzaldehyde (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add anhydrous potassium carbonate (2.0 eq).

-

Addition of Reagent: To this stirred suspension, add ethyl bromoacetate (1.1 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer and purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure Ethyl 6-bromobenzofuran-2-carboxylate.

Figure 2. Synthetic workflow for Ethyl 6-bromobenzofuran-2-carboxylate.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of Ethyl 6-bromobenzofuran-2-carboxylate in a standard solvent like CDCl₃ would exhibit distinct signals for the aromatic protons and the ethyl ester group.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~7.4 | s | - |

| H-7 | ~7.7 | d | ~1.8 |

| H-5 | ~7.4 | dd | ~8.5, 1.8 |

| H-4 | ~7.5 | d | ~8.5 |

| -OCH₂CH₃ | ~4.4 | q | ~7.1 |

| -OCH₂CH₃ | ~1.4 | t | ~7.1 |

Interpretation and Rationale

The chemical shifts are predicted based on the analysis of the parent compound, Ethyl benzofuran-2-carboxylate, and the known effects of a bromine substituent on a benzene ring.

-

Aromatic Region:

-

H-3: This proton on the furan ring is expected to be a singlet and is typically found in the downfield region of the aromatic spectrum.

-

H-4, H-5, and H-7: These protons on the benzene ring will exhibit a splitting pattern characteristic of a 1,2,4-trisubstituted benzene ring. The bromine at the 6-position will influence the chemical shifts of the adjacent protons (H-5 and H-7) through its electron-withdrawing inductive effect and electron-donating resonance effect. H-7 is expected to be a doublet due to coupling with H-5. H-5 will be a doublet of doublets, coupling to both H-4 and H-7. H-4 will appear as a doublet, coupling with H-5.

-

-

Ethyl Ester Group:

-

The methylene protons (-OCH₂CH₃) will appear as a quartet due to coupling with the three methyl protons.

-

The methyl protons (-OCH₂CH₃) will be a triplet due to coupling with the two methylene protons.

-

Figure 3. Conceptual ¹H NMR coupling correlations.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum will show distinct signals for each of the 11 unique carbon atoms in Ethyl 6-bromobenzofuran-2-carboxylate.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | ~160 |

| C2 | ~145 |

| C7a | ~154 |

| C3a | ~128 |

| C6 | ~118 |

| C4 | ~125 |

| C5 | ~127 |

| C7 | ~115 |

| C3 | ~112 |

| -OCH₂CH₃ | ~62 |

| -OCH₂CH₃ | ~14 |

Interpretation and Rationale

The predicted chemical shifts are based on the known values for Ethyl benzofuran-2-carboxylate and the substituent effects of bromine.

-

Carbonyl Carbon: The ester carbonyl carbon is expected to have the most downfield chemical shift.

-

Aromatic and Heterocyclic Carbons: The carbons of the benzofuran ring system will appear in the typical aromatic region (approximately 110-160 ppm). The carbon directly attached to the bromine atom (C-6) will have its chemical shift influenced by the heavy atom effect, which can vary. The other aromatic carbons will be shifted based on their position relative to the bromine and the fused furan ring.

-

Ethyl Group Carbons: The methylene and methyl carbons of the ethyl group will appear in the upfield region of the spectrum.

Mass Spectrometry

Mass Spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.

Predicted Mass Spectrum Data

-

Molecular Ion (M⁺): The mass spectrum will show a prominent molecular ion peak. Due to the presence of a bromine atom, there will be two peaks of approximately equal intensity for the molecular ion: one for the molecule containing the ⁷⁹Br isotope and one for the molecule with the ⁸¹Br isotope.

-

[M]⁺ for C₁₁H₉⁷⁹BrO₃ ≈ 268 g/mol

-

[M+2]⁺ for C₁₁H₉⁸¹BrO₃ ≈ 270 g/mol

-

-

Key Fragmentation Patterns: The fragmentation of aromatic esters often involves characteristic losses.

-

Loss of the ethoxy group (-OCH₂CH₃): This would result in a fragment ion [M - 45]⁺.

-

Loss of ethylene (-C₂H₄) via McLafferty rearrangement: This is a common fragmentation pathway for ethyl esters, leading to a fragment ion [M - 28]⁺.

-

Loss of the entire ester group (-COOCH₂CH₃): This would lead to a benzofuran fragment.

-

Figure 4. Predicted major fragmentation pathways in Mass Spectrometry.

Infrared Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Data

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| C=O (Ester) | 1715 - 1730 |

| C-O (Ester) | 1250 - 1300 (asymmetric) & 1000 - 1100 (symmetric) |

| C=C (Aromatic) | 1550 - 1600 |

| C-H (Aromatic) | 3000 - 3100 |

| C-H (Aliphatic) | 2850 - 3000 |

| C-Br | 500 - 600 |

Interpretation

-

Carbonyl Stretch: A strong absorption band in the region of 1715-1730 cm⁻¹ is characteristic of the C=O stretching vibration of the α,β-unsaturated ester.

-

C-O Stretches: The C-O stretches of the ester group will appear as two distinct bands in the fingerprint region.

-

Aromatic Absorptions: The C=C stretching vibrations of the aromatic rings will be observed in the 1550-1600 cm⁻¹ region. The C-H stretching of the aromatic protons will be seen just above 3000 cm⁻¹.

-

Aliphatic C-H Stretches: The C-H stretches of the ethyl group will appear just below 3000 cm⁻¹.

-

C-Br Stretch: The C-Br stretching vibration is expected in the low-frequency region of the spectrum.

Conclusion

This technical guide provides a detailed, predictive analysis of the spectroscopic data for Ethyl 6-bromobenzofuran-2-carboxylate. By leveraging data from analogous compounds and fundamental spectroscopic principles, we have constructed a comprehensive set of expected ¹H NMR, ¹³C NMR, MS, and IR data. This guide is intended to aid researchers in the synthesis, identification, and characterization of this important chemical intermediate, thereby supporting the advancement of medicinal chemistry and drug discovery.

References

-

Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Section B: Organic Chemistry including Medicinal Chemistry. 2021, 60B(5), 767-774. [Link]

Sources

An In-Depth Technical Guide to the Mass Spectrometry of Ethyl 6-bromobenzofuran-2-carboxylate

Abstract

This technical guide provides a comprehensive, in-depth analysis of the mass spectrometric behavior of Ethyl 6-bromobenzofuran-2-carboxylate, a halogenated heterocyclic compound of interest to researchers in medicinal chemistry and materials science. We delve into the foundational principles governing its ionization and fragmentation, offering field-proven insights into experimental design and data interpretation. This document outlines detailed, self-validating protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI). Key diagnostic features, including the characteristic bromine isotopic pattern and predictable fragmentation pathways of the benzofuran core and ethyl ester substituent, are thoroughly examined. The guide is structured to empower researchers, scientists, and drug development professionals to confidently characterize this and structurally similar molecules, ensuring both scientific integrity and analytical rigor.

Introduction to the Analyte

Ethyl 6-bromobenzofuran-2-carboxylate belongs to the benzofuran class of heterocyclic compounds, which are integral scaffolds in numerous biologically active molecules and functional materials.[1][2] The presence of a bromine atom and an ethyl ester functional group imparts specific physicochemical properties that dictate its behavior in a mass spectrometer. Accurate structural confirmation and purity assessment are paramount in any research and development pipeline, making mass spectrometry an indispensable analytical tool.

This guide moves beyond a simple recitation of methods to explain the causality behind instrumental choices and predict the mass spectral outcomes. By understanding the fundamental fragmentation mechanisms, analysts can proactively identify the molecule, distinguish it from isomers, and characterize related impurities.

Analyte at a Glance:

-

IUPAC Name: Ethyl 6-bromo-1-benzofuran-2-carboxylate

-

Molecular Formula: C₁₁H₉BrO₃

-

Monoisotopic Mass: 267.9735 Da (for ⁷⁹Br), 269.9715 Da (for ⁸¹Br)

-

Structure:

Foundational Principles for Analysis

The structural features of Ethyl 6-bromobenzofuran-2-carboxylate—a semi-volatile aromatic core, a cleavable ester group, and a heavy halogen—dictate the optimal mass spectrometric approaches.

Selecting the Right Ionization Technique

The choice of ionization is the most critical decision in designing a mass spectrometry experiment. It determines whether you prioritize molecular weight information or detailed structural fragmentation.

-

Electron Ionization (EI): This is a high-energy, "hard" ionization technique, typically coupled with Gas Chromatography (GC). For a molecule like Ethyl 6-bromobenzofuran-2-carboxylate, which has sufficient volatility and thermal stability, GC-EI-MS is an excellent choice for definitive structural elucidation.[3] The 70 eV electron beam imparts significant internal energy, inducing extensive and reproducible fragmentation. This creates a rich "fingerprint" mass spectrum that can be used for library matching and detailed structural analysis.[4] The primary drawback is that the molecular ion may be weak or absent in some cases, although for stable aromatic systems like this, it is generally observable.

-

Electrospray Ionization (ESI): ESI is a "soft" ionization technique, making it the standard for Liquid Chromatography-Mass Spectrometry (LC-MS).[5] It excels at generating intact protonated molecules ([M+H]⁺) or other adducts (e.g., [M+Na]⁺) with minimal in-source fragmentation. This makes ESI the superior choice for accurately determining the molecular weight of the analyte.[6] When coupled with tandem mass spectrometry (MS/MS), where the protonated molecule is isolated and fragmented via Collision-Induced Dissociation (CID), ESI provides controlled, structurally informative fragmentation.[7][8]

The Diagnostic Power of the Bromine Isotopic Pattern

A non-negotiable starting point for interpreting the mass spectrum of this compound is the recognition of its bromine content. Natural bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively). This results in a highly characteristic isotopic pattern for any bromine-containing ion.

Any ion fragment containing one bromine atom will appear as a pair of peaks (a "doublet") separated by 2 m/z units, with the two peaks having almost equal intensity (a 1:1 ratio). This M / M+2 pattern is an unmistakable signature of a monobrominated compound and is the first feature to look for in the spectrum.[9][10][11]

Experimental Workflow: A Validated Approach

A robust analytical workflow ensures reproducibility and accuracy. The following diagram illustrates a comprehensive approach for the analysis of Ethyl 6-bromobenzofuran-2-carboxylate, integrating both GC-MS and LC-MS techniques for full characterization.

Caption: Comprehensive analytical workflow for Ethyl 6-bromobenzofuran-2-carboxylate.

Data Interpretation: Deconstructing the Mass Spectrum

The true expertise in mass spectrometry lies in interpreting the fragmentation patterns to piece together the molecular structure.

Predicted Electron Ionization (EI) Mass Spectrum

Under EI conditions, the initial event is the removal of an electron to form a radical cation, M•⁺, at m/z 268/270. This high-energy species undergoes a cascade of predictable fragmentation reactions.

Key EI Fragmentation Pathways:

-

Loss of Ethoxy Radical (•OC₂H₅): Alpha-cleavage at the ester carbonyl is a highly favorable pathway for esters, leading to the formation of a stable acylium ion.[12][13] This is often the base peak.

-

C₁₁H₉BrO₃•⁺ → [C₉H₄BrO₂]⁺ + •OC₂H₅

-

Expected m/z: 223/225

-

-

Loss of Bromine Radical (•Br): Cleavage of the C-Br bond is common for aromatic bromides, yielding a bromine-free fragment.

-

C₁₁H₉BrO₃•⁺ → [C₁₁H₉O₃]⁺ + •Br

-

Expected m/z: 189

-

-

Loss of Ethyl Ester Group (•COOC₂H₅): Cleavage of the bond between the benzofuran ring and the ester group.

-

C₁₁H₉BrO₃•⁺ → [C₈H₄BrO]⁺ + •COOC₂H₅

-

Expected m/z: 195/197

-

-

Loss of Ethylene (McLafferty-like Rearrangement): Loss of C₂H₄ from the ethyl ester group.

-

C₁₁H₉BrO₃•⁺ → [C₉H₅BrO₃]•⁺ + C₂H₄

-

Expected m/z: 240/242

-

-

Decarbonylation of Benzofuran Ring: A characteristic fragmentation of benzofurans and related structures like coumarins involves the loss of carbon monoxide (CO) from the heterocyclic ring after an initial fragmentation. For example, the [M-Br]⁺ ion can lose CO.

-

[C₁₁H₉O₃]⁺ → [C₁₀H₉O₂]⁺ + CO

-

Expected m/z: 161

-

Caption: Predicted major fragmentation pathways under Electron Ionization (EI).

Predicted ESI-MS/MS Spectrum (Positive Mode)

In ESI, the molecule is gently ionized, typically by protonation, to form the even-electron ion [M+H]⁺ at m/z 269/271. When this ion is subjected to CID in an MS/MS experiment, it fragments via pathways that are distinct from the radical-driven chemistry of EI.

Key ESI-MS/MS Fragmentation Pathways:

-

Neutral Loss of Ethanol (C₂H₅OH): The most common fragmentation for protonated ethyl esters is the neutral loss of ethanol.

-

[C₁₁H₁₀BrO₃]⁺ → [C₉H₄BrO₂]⁺ + C₂H₅OH

-

Expected m/z: 223/225

-

-

Neutral Loss of Ethene (C₂H₄): A rearrangement can lead to the loss of ethene, leaving a protonated carboxylic acid.

-

[C₁₁H₁₀BrO₃]⁺ → [C₉H₆BrO₃]⁺ + C₂H₄

-

Expected m/z: 241/243

-

-

Consecutive Losses: The primary fragment ion at m/z 223/225 can undergo further fragmentation, such as the loss of carbon monoxide (CO).[7]

-

[C₉H₄BrO₂]⁺ → [C₈H₄BrO]⁺ + CO

-

Expected m/z: 195/197

-

Caption: Predicted major fragmentation pathways under ESI-MS/MS (CID).

Quantitative Data Summary

The following table summarizes the key ions expected in high-resolution mass spectrometry. Accurate mass measurements are critical for assigning elemental compositions and confirming identities.[14][15]

| Ionization Mode | Ion Identity | Formula | Calculated Monoisotopic m/z (⁷⁹Br / ⁸¹Br) | Key Diagnostic Feature |

| EI | Molecular Ion (M•⁺) | [C₁₁H₉BrO₃]•⁺ | 267.9735 / 269.9715 | 1:1 isotopic doublet, parent ion |

| EI | [M - •OC₂H₅]⁺ | [C₉H₄BrO₂]⁺ | 222.9449 / 224.9429 | Loss of ethoxy radical from ester |

| EI | [M - •Br]⁺ | [C₁₁H₉O₃]⁺ | 189.0552 | Loss of bromine, singlet peak |

| EI | [M - •COOC₂H₅]⁺ | [C₈H₄BrO]⁺ | 194.9499 / 196.9479 | Cleavage of ester from ring |

| ESI | Protonated Molecule ([M+H]⁺) | [C₁₁H₁₀BrO₃]⁺ | 268.9813 / 270.9793 | 1:1 isotopic doublet, parent ion |

| ESI-MS/MS | [M+H - C₂H₅OH]⁺ | [C₉H₄BrO₂]⁺ | 222.9449 / 224.9429 | Neutral loss of ethanol |

| ESI-MS/MS | [M+H - C₂H₄]⁺ | [C₉H₆BrO₃]⁺ | 240.9500 / 242.9480 | Neutral loss of ethene |

| ESI-MS/MS | [M+H - C₂H₅OH - CO]⁺ | [C₈H₄BrO]⁺ | 194.9499 / 196.9479 | Secondary loss of CO |

Detailed Experimental Protocols

These protocols serve as a validated starting point for method development. Instrument parameters should be optimized for specific hardware.

Protocol for GC-MS Analysis (EI)

This method is designed for the qualitative identification and structural confirmation of the analyte.[3][16]

-

Sample Preparation:

-

Accurately weigh ~1 mg of the compound.

-

Dissolve in 1 mL of ethyl acetate or dichloromethane to make a 1 mg/mL stock solution.

-

Perform a serial dilution to a working concentration of ~10 µg/mL.

-

-

Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless, 250 °C, 1 µL injection volume, split ratio 20:1.

-

Carrier Gas: Helium, constant flow rate of 1.2 mL/min.

-

Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent).

-

Oven Program:

-

Initial temperature: 100 °C, hold for 1 minute.

-

Ramp: 15 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

-

Mass Spectrometry (MS) Conditions:

-

Ion Source: Electron Ionization (EI).

-

Source Temperature: 230 °C.

-

Electron Energy: 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40 - 400.

-

Data Acquisition: Full scan mode.

-

Protocol for LC-MS/MS Analysis (ESI)

This method is ideal for accurate mass determination and quantitative analysis in complex matrices.[17][18][19]

-

Sample Preparation:

-

Accurately weigh ~1 mg of the compound.

-

Dissolve in 1 mL of acetonitrile or methanol to make a 1 mg/mL stock solution.

-

Dilute with the initial mobile phase composition to a working concentration of ~1 µg/mL.

-

-

Liquid Chromatography (LC) Conditions:

-

Column: C18, 100 mm x 2.1 mm ID, 1.8 µm particle size.

-

Column Temperature: 40 °C.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Flow Rate: 0.3 mL/min.

-

Gradient:

-

0-1 min: 30% B.

-

1-8 min: Linear gradient to 95% B.

-

8-10 min: Hold at 95% B.

-

10.1-12 min: Return to 30% B for re-equilibration.

-

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS) Conditions:

-

Ion Source: Electrospray Ionization (ESI), positive mode.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Gas Flows: Optimize for the specific instrument (e.g., Cone Gas 50 L/hr, Desolvation Gas 800 L/hr).

-

Data Acquisition:

-

MS1 (Full Scan): Scan m/z 100 - 500 to find the [M+H]⁺ ion.

-

MS2 (Product Ion Scan): Isolate the precursor ions at m/z 269.0 and 271.0. Apply normalized collision energy (e.g., 15-30 eV) to generate fragment ions.

-

-

Conclusion

The mass spectrometric analysis of Ethyl 6-bromobenzofuran-2-carboxylate is a clear illustration of how fundamental chemical principles can be applied to achieve robust and unambiguous compound characterization. The presence of the bromine atom provides an unmistakable isotopic signature that serves as a primary confirmation tool. By leveraging the complementary nature of hard (EI) and soft (ESI) ionization techniques, a complete structural picture can be assembled. EI provides a detailed fragmentation fingerprint ideal for identification, while ESI-MS/MS offers precise molecular weight determination and controlled fragmentation for confirming structural motifs. The protocols and fragmentation pathways detailed in this guide provide a solid, authoritative framework for any scientist tasked with the analysis of this compound or its structural analogs.

References

-

Dias, H. J., Vieira, T. M., Crevelin, E. J., et al. (2019). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass. Journal of Mass Spectrometry. Available at: [Link]

-

Dias, H. J., Vieira, T. M., Crevelin, E. J., et al. (2017). Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry. Available at: [Link]

-

Ion, A. C., & Popa, G. (2007). 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase. Rapid Communications in Mass Spectrometry. Available at: [Link]

-

Vessecchi, R., Galembeck, S. E., & Crotti, A. E. M. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. Available at: [Link]

-

Le, T. H., et al. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. ResearchGate. Available at: [Link]

-

Hyötyläinen, T., & Knuutinen, J. (2020). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. ACS Omega. Available at: [Link]

-

Dias, H. J., et al. (2017). Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. PubMed. Available at: [Link]

-

Unknown. (n.d.). GC-MS Spectra of 2-methyl benzofuran. ResearchGate. Available at: [Link]

-

Le, T. H., et al. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. PubMed. Available at: [Link]

-

Alvarez-Martin, A., et al. (2021). High-Resolution Mass Spectrometry and Nontraditional Mass Defect Analysis of Brominated Historical Pigments. ResearchGate. Available at: [Link]

-

Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

- Unknown. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. Various Sources.

-

G. S., et al. (2022). Identification of new benzofuran derivatives as STING agonists with broad-spectrum antiviral activity. PubMed Central. Available at: [Link]

-

De la Cruz, D. N., et al. (2022). Ion Chromatography–High-Resolution Mass Spectrometry Method for the Determination of Bromide Ions in Cereals and Legumes: New Scenario for Global Food Security. MDPI. Available at: [Link]

-

Unknown. (n.d.). Determination of liquid chromatography/flame ionization detection response factors for N-heterocycles, carboxylic acids, halogenated compounds, and others. ResearchGate. Available at: [Link]

-

Mazina, Y., et al. (2023). A Chromatography–Mass Spectrometry Study of the Transformation of the Benzalkonium Cation in Aqueous Solutions under the Action of Active Bromine. PubMed Central. Available at: [Link]

-

Unknown. (n.d.). LCMS-guided detection of halogenated natural compounds. ResearchGate. Available at: [Link]

-

Cvačka, J., & Svatoš, A. (2016). Structural characterization of wax esters by electron ionization mass spectrometry. National Institutes of Health. Available at: [Link]

-

Unknown. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]

Sources

- 1. Identification of new benzofuran derivatives as STING agonists with broad-spectrum antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Ion Chromatography–High-Resolution Mass Spectrometry Method for the Determination of Bromide Ions in Cereals and Legumes: New Scenario for Global Food Security [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. A Chromatography–Mass Spectrometry Study of the Transformation of the Benzalkonium Cation in Aqueous Solutions under the Action of Active Bromine - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Formation of Ethyl 6-bromobenzofuran-2-carboxylate

Introduction: The Significance of the Benzofuran Scaffold

The benzofuran nucleus is a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous biologically active natural products and synthetic pharmaceuticals.[1] Its versatile structure allows for a wide range of therapeutic applications, from antiviral and antimicrobial to anticancer and anti-inflammatory agents. Ethyl 6-bromobenzofuran-2-carboxylate, the subject of this guide, is a key intermediate in the synthesis of more complex molecules, making a thorough understanding of its formation crucial for researchers and drug development professionals. This guide provides an in-depth exploration of the predominant mechanism for its synthesis, delves into the rationale behind the experimental choices, and presents a detailed protocol for its preparation. Furthermore, an alternative synthetic strategy is discussed to provide a comparative perspective.

Part 1: The Primary Synthesis Route: A Two-Step, One-Pot Reaction

The most common and efficient method for synthesizing Ethyl 6-bromobenzofuran-2-carboxylate involves a two-step, one-pot reaction starting from 5-bromosalicylaldehyde and an ethyl haloacetate, such as ethyl bromoacetate or ethyl chloroacetate. This process consists of an initial O-alkylation followed by an intramolecular aldol condensation.

The Overall Transformation

The reaction begins with the deprotonation of the hydroxyl group of 5-bromosalicylaldehyde by a base, forming a phenoxide intermediate. This nucleophilic phenoxide then attacks the electrophilic carbon of the ethyl haloacetate in a Williamson ether synthesis to form ethyl 2-((4-bromo-2-formyl)phenoxy)acetate. This intermediate is then subjected to an intramolecular aldol condensation, where the enolizable α-carbon of the acetate moiety attacks the aldehyde carbonyl, leading to the formation of the furan ring after dehydration.

Diagram 1: Overall Reaction Scheme

Caption: General overview of the one-pot synthesis.

Detailed Mechanism of Formation

The formation of Ethyl 6-bromobenzofuran-2-carboxylate proceeds through the following key steps:

Step 1: O-Alkylation (Williamson Ether Synthesis)

-

Deprotonation: The reaction is initiated by a base, typically a carbonate such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), which deprotonates the phenolic hydroxyl group of 5-bromosalicylaldehyde. This creates a highly nucleophilic phenoxide ion. The choice of a relatively weak base like a carbonate is crucial to avoid unwanted side reactions with the aldehyde and ester functionalities.

-

Nucleophilic Attack: The resulting phenoxide ion then acts as a nucleophile, attacking the electrophilic α-carbon of ethyl bromoacetate. This is a classic SN2 reaction, where the bromide ion serves as the leaving group. The product of this step is the key intermediate, ethyl 2-((4-bromo-2-formyl)phenoxy)acetate.

Diagram 2: O-Alkylation Mechanism

Caption: The initial Williamson ether synthesis step.

Step 2: Intramolecular Aldol Condensation

-

Enolate Formation: In the continued presence of the base, a proton is abstracted from the α-carbon of the acetate moiety of the intermediate. This forms an enolate, which is a potent carbon-based nucleophile.

-

Intramolecular Cyclization: The enolate then attacks the electrophilic carbon of the adjacent aldehyde carbonyl group. This intramolecular nucleophilic attack results in the formation of a five-membered ring and a new carbon-carbon bond, creating a cyclic alkoxide intermediate.

-

Protonation: The alkoxide intermediate is then protonated by a proton source in the reaction mixture (such as a trace amount of water or alcohol) to yield a β-hydroxy ester.

-

Dehydration: Under the reaction conditions, this β-hydroxy ester readily undergoes dehydration (elimination of a water molecule) to form the more stable, conjugated benzofuran ring system. This final step is often driven by heating the reaction mixture.

Diagram 3: Intramolecular Aldol Condensation Mechanism

Caption: The key cyclization and dehydration steps.

Causality Behind Experimental Choices

-

Choice of Base: Potassium carbonate and cesium carbonate are frequently used bases for this transformation.[2] Cesium carbonate is often preferred as it is a stronger base than potassium carbonate and is more soluble in organic solvents, which can lead to faster reaction rates and higher yields. The carbonate bases are strong enough to deprotonate the phenol but generally not strong enough to promote self-condensation of the salicylaldehyde or saponification of the ester, which are potential side reactions.

-

Choice of Solvent: Polar aprotic solvents like dimethylformamide (DMF) and acetonitrile are commonly employed.[1] DMF is an excellent solvent for this reaction as it effectively solvates the cation of the base, enhancing the nucleophilicity of the phenoxide.[2] Its high boiling point also allows for the reaction to be heated, which facilitates the final dehydration step. Acetonitrile is another suitable option, particularly for the initial O-alkylation step.

-

Reaction Temperature: The reaction is often started at room temperature to control the initial exothermic O-alkylation and then heated to drive the intramolecular aldol condensation and subsequent dehydration.[2] A typical temperature for the cyclization step is around 80-120 °C.[2]

Part 2: Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of Ethyl 6-bromobenzofuran-2-carboxylate.

Materials:

-

5-bromosalicylaldehyde

-

Ethyl bromoacetate

-

Cesium carbonate (or Potassium carbonate)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Hexane

-

Brine solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for organic synthesis

Procedure:

-

To a stirred solution of 5-bromosalicylaldehyde (1.0 eq.) in anhydrous DMF, add cesium carbonate (1.0-1.5 eq.).

-

Slowly add ethyl bromoacetate (1.1-1.2 eq.) to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for 30-60 minutes.

-

Heat the reaction mixture to 80-120 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature.

-

Pour the reaction mixture into ice-water and extract the product with ethyl acetate.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford Ethyl 6-bromobenzofuran-2-carboxylate as a solid.

Diagram 4: Experimental Workflow

Caption: A streamlined overview of the synthesis protocol.

Part 3: An Alternative Synthesis Route: Palladium-Catalyzed Sonogashira Coupling

An alternative and powerful method for the synthesis of benzofurans involves a palladium-catalyzed Sonogashira coupling reaction followed by an intramolecular cyclization. This approach offers a different disconnection strategy and can be advantageous for certain substituted benzofurans.

General Strategy

This route typically involves the coupling of a 2-halophenol with a terminal alkyne bearing an ester group, or the coupling of a 2-alkynylphenol with an appropriate halide. The resulting intermediate then undergoes an intramolecular cyclization to form the benzofuran ring.

Diagram 5: Sonogashira Coupling Approach

Caption: A representative Sonogashira coupling strategy.

Advantages and Disadvantages

-

Advantages: The Sonogashira coupling approach can offer high yields and good functional group tolerance. It provides a modular approach, allowing for the variation of both the phenolic and alkynyl components to create a diverse library of benzofuran derivatives.

-

Disadvantages: This method often requires the use of expensive palladium catalysts and ligands. The reaction conditions can be sensitive to air and moisture, requiring inert atmosphere techniques. Furthermore, the synthesis of the starting materials can sometimes be more complex than for the primary route.

Part 4: Data Summary and Comparison

| Parameter | Primary Synthesis (O-Alkylation/Aldol) | Alternative Synthesis (Sonogashira Coupling) |

| Starting Materials | 5-bromosalicylaldehyde, Ethyl bromoacetate | 2,4-dibromophenol, Ethyl propiolate |

| Key Reagents | K₂CO₃ or Cs₂CO₃, DMF or Acetonitrile | Pd catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N) |

| Reaction Conditions | Room temperature to 120 °C | Typically room temperature to 100 °C, inert atmosphere |

| Typical Yield | 60-90%[2] | 70-95% (for related systems) |

| Advantages | Readily available starting materials, simpler setup | High yields, modular, good functional group tolerance |

| Disadvantages | Potential for side reactions if not controlled | Expensive catalysts, requires inert atmosphere |

Conclusion

The synthesis of Ethyl 6-bromobenzofuran-2-carboxylate is most reliably achieved through a one-pot O-alkylation and intramolecular aldol condensation sequence. This method is robust, utilizes readily available starting materials, and provides good to excellent yields. The causality behind the choice of reagents and reaction conditions is well-understood, allowing for optimization and control over the reaction outcome. While alternative methods like the palladium-catalyzed Sonogashira coupling offer a powerful and modular approach, the operational simplicity and cost-effectiveness of the primary route make it the preferred choice for many applications. A thorough understanding of these synthetic strategies and their underlying mechanisms is invaluable for researchers and professionals in the field of drug discovery and development, enabling the efficient synthesis of this important benzofuran intermediate and its derivatives.

References

-

A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

Sources

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of Ethyl 6-bromobenzofuran-2-carboxylate

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of Ethyl 6-bromobenzofuran-2-carboxylate, a key building block in medicinal chemistry and materials science. The benzofuran scaffold is a privileged structure found in numerous biologically active compounds and clinically approved drugs.[1] This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring both reproducibility and a deeper understanding of the reaction dynamics. We present a self-validating methodology, complete with safety protocols, purification techniques, and characterization guidelines, designed for researchers in synthetic chemistry and drug development.

Introduction and Scientific Rationale

The benzofuran nucleus, a fusion of a benzene ring and a furan core, is a cornerstone of synthetic chemistry due to its prevalence in natural products and pharmaceuticals.[1] Derivatives of this heterocycle are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Ethyl 6-bromobenzofuran-2-carboxylate serves as a versatile intermediate, where the bromine atom at the 6-position provides a reactive handle for further functionalization via cross-coupling reactions, while the ethyl ester at the 2-position can be readily hydrolyzed or converted to other functional groups.

The synthesis described herein is a robust and efficient method based on the reaction of a substituted salicylaldehyde with an α-halo ester, followed by an intramolecular cyclization. This approach is widely adopted for its high yields and operational simplicity.[2]

Reaction Mechanism: Intramolecular Cyclization

The synthesis proceeds via a base-mediated reaction between 5-bromosalicylaldehyde and ethyl bromoacetate. The mechanism can be understood as a two-stage process:

-

O-Alkylation: The potassium carbonate (K₂CO₃), a mild base, deprotonates the phenolic hydroxyl group of 5-bromosalicylaldehyde. The resulting phenoxide ion acts as a nucleophile, attacking the electrophilic carbon of ethyl bromoacetate in a Williamson ether synthesis-type reaction.

-

Intramolecular Aldol Condensation & Dehydration: The intermediate formed now contains both an aldehyde and an active methylene group (alpha to the ester). The base facilitates the formation of an enolate, which then attacks the aldehyde carbonyl in an intramolecular aldol-type condensation. The subsequent dehydration of the resulting alcohol leads to the formation of the furan ring, yielding the stable aromatic benzofuran system.

This sequence provides a direct and high-yielding route to the desired 2-substituted benzofuran.

Caption: Figure 1: Reaction Mechanism for the synthesis.

Materials, Reagents, and Equipment

Reagents and Chemicals

| Reagent | CAS No. | M.W. ( g/mol ) | Amount (mmol) | Equivalents |

| 5-Bromosalicylaldehyde | 1761-61-1 | 201.02 | 10 | 1.0 |

| Ethyl bromoacetate | 105-36-2 | 167.00 | 12 | 1.2 |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 30 | 3.0 |

| Acetonitrile (CH₃CN) | 75-05-8 | 41.05 | - | ~10 mL/mmol |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | - | As needed |

| n-Hexane | 110-54-3 | 86.18 | - | As needed |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | - | As needed |

| Hydrochloric Acid (HCl), 5% aq. | 7647-01-0 | 36.46 | - | As needed |

| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 | - | As needed |

Equipment

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Magnetic stirrer and hot plate

-

Inert atmosphere setup (Nitrogen or Argon)

-

Buchner funnel and filter flask

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Glass column for chromatography

-

TLC plates (silica gel 60 F₂₅₄)

-

Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

Safety Precautions and Hazard Management

This protocol involves hazardous materials. All operations must be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ethyl Bromoacetate: Highly toxic, corrosive, and a potent lachrymator (causes tearing).[3][4] Avoid inhalation of vapors and contact with skin and eyes. Handle with extreme care in a well-ventilated fume hood.[3]

-

Acetonitrile: Flammable liquid and vapor. Toxic if inhaled, swallowed, or in contact with skin.

-

Ethyl Acetate & Hexane: Highly flammable liquids. Keep away from ignition sources.

-

Potassium Carbonate: Can cause skin and eye irritation. Avoid creating dust.

In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.

Detailed Step-by-Step Synthesis Protocol

Caption: Figure 2: Step-by-step experimental workflow.

Reaction Setup

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromosalicylaldehyde (10 mmol, 2.01 g) and anhydrous potassium carbonate (30 mmol, 4.15 g).

-

Add acetonitrile (100 mL) to the flask.

-

Begin stirring the suspension under an inert atmosphere (e.g., nitrogen).

Reagent Addition

-

Slowly add ethyl bromoacetate (12 mmol, 1.33 mL, 2.00 g) to the stirring suspension at ambient temperature using a syringe or dropping funnel.

-

Causality Note: The slow addition helps to control any potential exotherm from the initial alkylation reaction.

-

Reaction Execution

-

Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 24 hours.[2]

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

TLC System: Ethyl acetate/Hexane (1:9 v/v).

-

Visualization: UV lamp (254 nm). The starting material (5-bromosalicylaldehyde) should be consumed, and a new, less polar spot corresponding to the product should appear.

-

Work-up and Extraction

-

Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Filter the suspension through a Buchner funnel to remove the inorganic salts (K₂CO₃ and KBr). Wash the solids with a small amount of acetonitrile.

-

Transfer the filtrate to a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator.[2]

-

Dissolve the resulting crude residue in ethyl acetate (150-200 mL).[2]

-

Transfer the solution to a separatory funnel and wash sequentially with:

Purification and Isolation

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[2]

-

Purify the crude solid by column chromatography on silica gel (60-120 mesh).[2]

-

Eluent System: A gradient of ethyl acetate in hexane is recommended, starting from 1:19 and gradually increasing the polarity to 1:9 (EtOAc:Hexane).

-

-

Collect the fractions containing the pure product (identified by TLC).

-

Combine the pure fractions and remove the solvent under reduced pressure to afford Ethyl 6-bromobenzofuran-2-carboxylate as an off-white solid. An expected yield is typically in the range of 80-90%.[2]

Characterization

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:

-

Appearance: Off-white to pale yellow solid.

-

¹H NMR (CDCl₃): Expect characteristic peaks for the aromatic protons on the benzofuran core, the furan proton, and the ethyl ester group (a quartet and a triplet).

-

¹³C NMR (CDCl₃): Signals corresponding to the carbons of the benzofuran skeleton and the ethyl ester, including the carbonyl carbon.

-

Mass Spectrometry (MS): The molecular ion peak [M]⁺ and/or [M+H]⁺ should correspond to the calculated mass for C₁₁H₉BrO₃.

-

Melting Point: A sharp melting point indicates high purity.

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Incomplete Reaction | Insufficient reaction time or temperature. Inactive K₂CO₃ (hygroscopic). | Extend reflux time and re-monitor by TLC. Use freshly dried K₂CO₃. Ensure the reaction is at a full reflux. |

| Low Yield | Inefficient work-up (product loss during washes). Impure starting materials. | Be careful during extractions to avoid losing the organic layer. Ensure starting materials are of high purity. |

| Difficult Purification | Co-elution of impurities. | Adjust the polarity of the eluent system for chromatography. A shallower gradient may be necessary for better separation. |

| Oily Product | Residual solvent. | Dry the product under high vacuum for an extended period. If it remains an oil, attempt to crystallize from a suitable solvent like ethanol or an ethanol/water mixture.[5] |

Conclusion

This application note details a validated and reliable protocol for the synthesis of Ethyl 6-bromobenzofuran-2-carboxylate. By providing a rationale for key experimental choices and including comprehensive safety and troubleshooting information, this guide serves as an authoritative resource for researchers. The successful execution of this protocol will yield a high-purity product suitable for downstream applications in pharmaceutical and materials science research.

References

-

A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. (2021). NISCAIR Online Periodicals Repository. Retrieved from [Link]

-

Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. (2025). Technical Disclosure Commons. Retrieved from [Link]

-

An Improved Synthetic Process of Two Key Intermediates and Their Application in the Synthesis of Lifitegrast. (n.d.). Thieme Connect. Retrieved from [Link]

-

Process for the preparation of (S)-2-(2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline -6-carboxamido). (2022). Technical Disclosure Commons. Retrieved from [Link]

- Process for preparing benzofuran derivatives. (n.d.). Google Patents.

-

Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). National Institutes of Health. Retrieved from [Link]

-

The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. (2023). East African Scholars Publisher. Retrieved from [Link]

-

Perkin rearrangement. (n.d.). Wikipedia. Retrieved from [Link]

-

Perkin reaction. (n.d.). Wikipedia. Retrieved from [Link]

-

Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Perkin Reaction Mechanism. (n.d.). BYJU'S. Retrieved from [Link]

-

Acetic Anhydride Hazard Summary. (n.d.). New Jersey Department of Health. Retrieved from [Link]

-

Heterocyclic Chemistry: Synthesis and Reactions Of Benzofuran. (2025). YouTube. Retrieved from [Link]

-

Ethyl Bromoacetate Hazard Summary. (n.d.). New Jersey Department of Health. Retrieved from [Link]

-

Acetic acid anhydride Safety Data Sheet. (n.d.). Carl ROTH. Retrieved from [Link]

-

Perkin Reaction Mechanism. (n.d.). Sathee NEET - IIT Kanpur. Retrieved from [Link]

Sources

Application Notes and Protocols for the Derivatization of Ethyl 6-bromobenzofuran-2-carboxylate in Medicinal Chemistry

Abstract